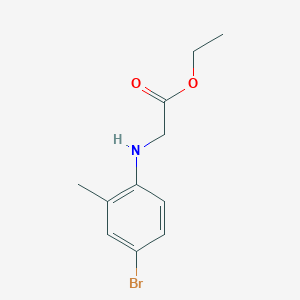
Ethyl (4-bromo-2-methylphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-bromo-2-methylphenyl)glycinate: is a chemical compound with the molecular formula C11H14BrNO2. It consists of an ethyl group (C2H5CH2-) attached to the nitrogen atom of glycine (an amino acid) and a 4-bromo-2-methylphenyl group. The compound’s structure is shown below:
Structure: CH3C(NH2)COOCH2C6H3Br
Méthodes De Préparation
Synthetic Routes::
-
Direct Alkylation Method: : Ethyl (4-bromo-2-methylphenyl)glycinate can be synthesized by reacting 4-bromo-2-methylbenzoyl chloride with glycine ethyl ester hydrochloride in the presence of a base (such as triethylamine). The reaction proceeds via nucleophilic substitution.
-
Hydrolysis of this compound Hydrochloride: : The hydrochloride salt of the compound can be hydrolyzed using a strong base (e.g., sodium hydroxide) to yield the desired product.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the synthetic routes mentioned above. These processes ensure high yields and purity.
Analyse Des Réactions Chimiques
Ethyl (4-bromo-2-methylphenyl)glycinate undergoes various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other functional groups (e.g., nucleophiles) to modify the compound.
Reduction: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Ester Hydrolysis: The ester linkage can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents include bases (e.g., triethylamine), reducing agents (e.g., lithium aluminum hydride), and hydrolyzing agents (e.g., sodium hydroxide).
Applications De Recherche Scientifique
Ethyl (4-bromo-2-methylphenyl)glycinate finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Agrochemicals: It may be used in pesticide formulations.
Mécanisme D'action
The compound’s mechanism of action depends on its specific application. It could interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
While Ethyl (4-bromo-2-methylphenyl)glycinate is unique, similar compounds include:
- Ethyl (4-methylphenyl)glycinate
- Ethyl (4-chloro-2-methylphenyl)glycinate
These compounds share structural similarities but differ in substituents. Researchers explore their distinct properties and applications.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
ethyl 2-(4-bromo-2-methylanilino)acetate |
InChI |
InChI=1S/C11H14BrNO2/c1-3-15-11(14)7-13-10-5-4-9(12)6-8(10)2/h4-6,13H,3,7H2,1-2H3 |
Clé InChI |
VAXQSBMYVDUVQM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=C(C=C(C=C1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


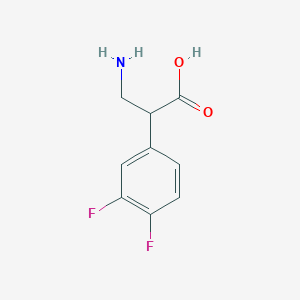
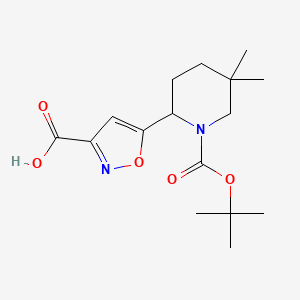
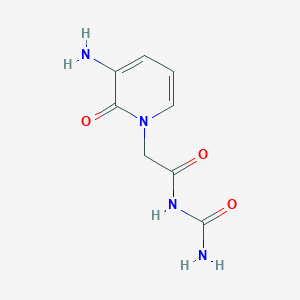



![Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)

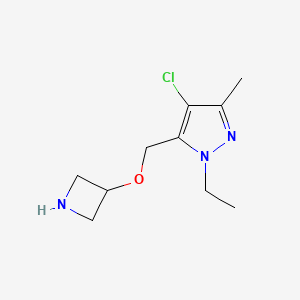
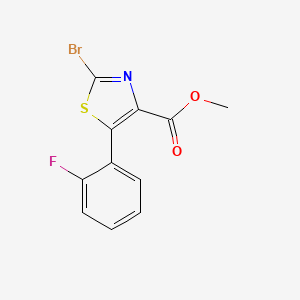
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)
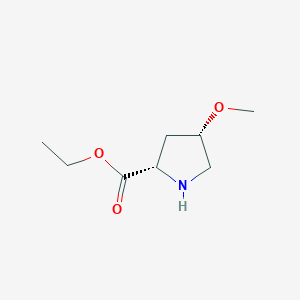
![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)
